

# Commercial Availability and Suppliers of 4'-(Trifluoromethyl)acetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4'-(Trifluoromethyl)acetophenone

Cat. No.: B133978

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## Introduction

**4'-(Trifluoromethyl)acetophenone**, a fluorinated aromatic ketone, is a critical building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development. [1] This technical guide provides an in-depth overview of the commercial availability of **4'-(Trifluoromethyl)acetophenone**, its key suppliers, and relevant technical data to assist researchers and scientists in sourcing this important chemical.

## Commercial Suppliers and Product Specifications

**4'-(Trifluoromethyl)acetophenone** is readily available from a variety of chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select a grade appropriate for the intended application. High-purity material ( $\geq 98\%$ ) is essential for many synthetic applications to ensure the integrity and reproducibility of experimental results.

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	233188	98%	5 g, 25 g
Thermo Scientific Chemicals	A15529	98+%	5 g, 25 g
214450050	99%	1 g, 5 g, 25 g	
Tokyo Chemical Industry (TCI)	T1784	>98.0% (GC)	5 g, 25 g
Santa Cruz Biotechnology	sc-257451	-	Contact for details
BLD Pharm	BD136979	-	Contact for details
ChemicalBook Suppliers	-	98% min to 99%	KG quantities available from various suppliers

## Physical and Chemical Properties

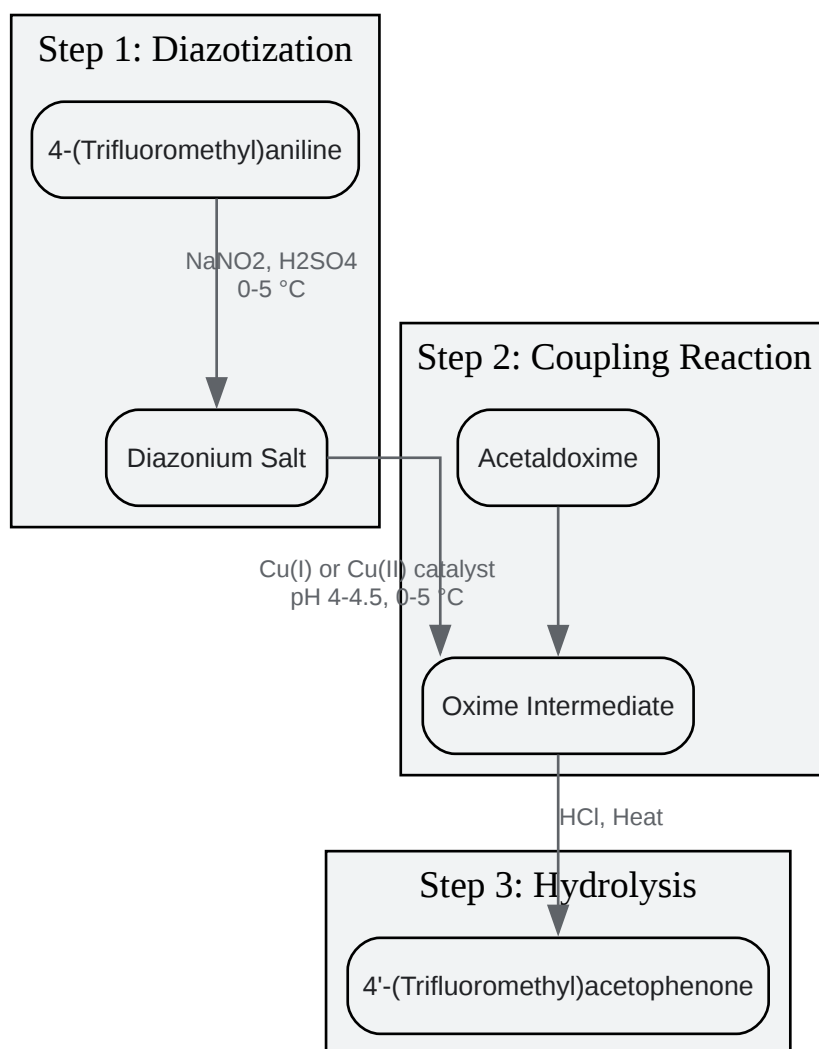
A comprehensive understanding of the physical and chemical properties of **4'-(Trifluoromethyl)acetophenone** is essential for its safe handling, storage, and use in experimental procedures.

Property	Value	Reference
CAS Number	709-63-7	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O	[2][4]
Molecular Weight	188.15 g/mol	[2][4]
Appearance	White to faintly yellow low melting solid or crystalline powder	[3][5]
Melting Point	30-33 °C (lit.)	[5]
Boiling Point	79-80 °C at 8 mmHg (lit.)	[5]
Density	0.920 g/cm <sup>3</sup>	[5]
Flash Point	84 °C (183.2 °F) - closed cup	[2][6]
Solubility	Insoluble in water.	[7]
Storage	Sealed in dry, room temperature.	[5][8]

## Synthesis of 4'-(Trifluoromethyl)acetophenone

While several methods for the synthesis of trifluoromethylated acetophenones exist, a common industrial approach involves the diazotization of the corresponding aniline, followed by a coupling reaction and subsequent hydrolysis. Another prevalent method is the Friedel-Crafts acylation of trifluoromethylbenzene.

A plausible synthetic workflow starting from 4-(trifluoromethyl)aniline is depicted below.



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A plausible synthetic workflow for **4'-(Trifluoromethyl)acetophenone**.

## Experimental Protocol: Synthesis via Diazotization, Coupling, and Hydrolysis (Adapted from similar procedures for the meta-isomer)[10][11]

### Step 1: Diazotization of 4-(Trifluoromethyl)aniline

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 4-(trifluoromethyl)aniline to a cooled (0-5 °C) solution of sulfuric acid in water.

- Maintain the temperature between 0-5 °C and add a solution of sodium nitrite in water dropwise.
- Stir the mixture for an additional hour at 0-5 °C to ensure complete formation of the diazonium salt solution.

#### Step 2: Coupling with Acetaldoxime

- In a separate reactor, prepare a mixture of acetaldoxime, a copper catalyst (e.g., cuprous chloride or copper sulfate), acetic acid, and an organic solvent like toluene.
- Cool this mixture to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture while simultaneously adding a solution of sodium hydroxide to maintain the pH between 4 and 4.5. The temperature should be strictly controlled between 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
- Separate the organic layer containing the oxime intermediate.

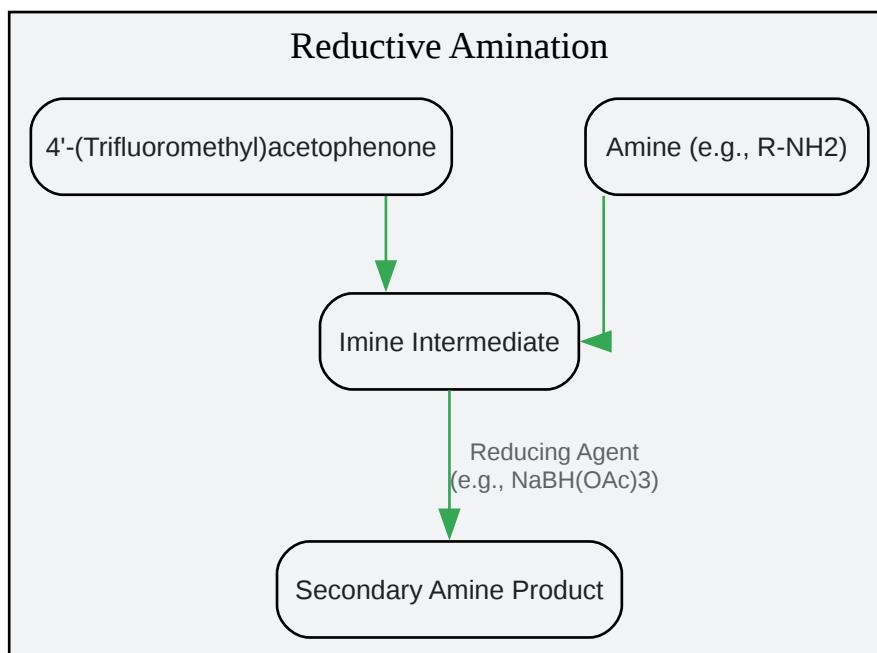
#### Step 3: Hydrolysis to **4'-(Trifluoromethyl)acetophenone**

- To the organic layer containing the oxime intermediate, add a solution of hydrochloric acid.
- Heat the mixture to reflux for several hours until the hydrolysis is complete.
- After cooling, separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then dry it over an anhydrous salt (e.g., sodium sulfate).
- The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization to yield pure **4'-(Trifluoromethyl)acetophenone**.

## Applications in Organic Synthesis

**4'-(Trifluoromethyl)acetophenone** is a versatile intermediate for the synthesis of more complex molecules. A common transformation is the reduction of the ketone to a secondary

alcohol or its conversion to an amine via reductive amination.



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- To cite this document: BenchChem. [Commercial Availability and Suppliers of 4'-(Trifluoromethyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133978#commercial-availability-and-suppliers-of-4-trifluoromethyl-acetophenone]

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